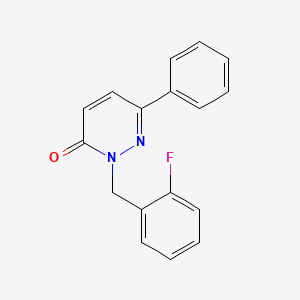

2-(2-fluorobenzyl)-6-phenylpyridazin-3(2H)-one

説明

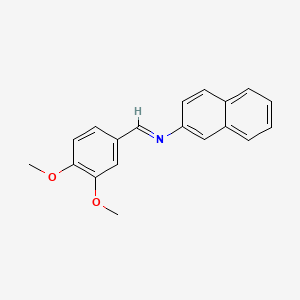

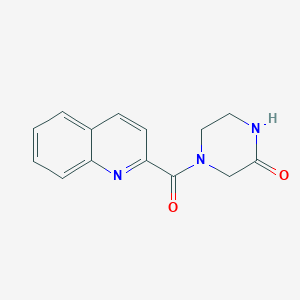

The compound “2-(2-fluorobenzyl)-6-phenylpyridazin-3(2H)-one” is a pyridazine derivative. Pyridazines are diazines (organic compounds with two nitrogen atoms in a six-membered aromatic ring) with the nitrogen atoms in the 1,2-positions . Fluorobenzyl and phenyl groups are common in medicinal chemistry due to their properties .

Molecular Structure Analysis

The molecular structure of this compound would likely show the pyridazine ring, with the 2-fluorobenzyl group attached at one position and the phenyl group at the 6-position .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyridazine rings can participate in various reactions such as electrophilic substitution, nucleophilic substitution, and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Factors such as polarity, molecular size, and the presence of functional groups (like the fluorobenzyl and phenyl groups) would influence properties like solubility, melting point, boiling point, etc .科学的研究の応用

Microwave-Assisted Synthesis for Anticancer Agents

The compound 2-(2-fluorobenzyl)-6-phenylpyridazin-3(2H)-one has been utilized in the microwave-assisted synthesis of new fluorinated coumarin-pyrimidine hybrids, which demonstrate potent anticancer activity. These hybrids, particularly compound (1j), exhibit significant cytotoxicity against human lung carcinoma (A-549) and human adenocarcinoma mammary gland (MDA-MB-231) cell lines. The DNA cleavage study indicates the potential of these compounds to inhibit the growth of pathogenic organisms by cleaving the genome (Hosamani, Reddy, & Devarajegowda, 2015).

Fluorinated Compounds for Antithrombotic Activity

Fluorinated 3,4-dihydro-2H-1,4-benzoxazine derivatives, possessing both thrombin inhibitory and glycoprotein IIb/IIIa receptor antagonistic activities, have been prepared as potential dual antithrombotic compounds. The fluorine scan performed on these compounds identified 6-(carboxymethyl)(3,4-difluorobenzyl)amino compound (9i) as the most potent compound with balanced dual activity (Ilić, Kikelj, & Ilaš, 2012).

Antitubercular Agents and DNA Cleavage

Compounds derived from this compound have shown potent antitubercular activity. Particularly, compound (1b) exhibited excellent activity against the M.tb H37Rv strain and displayed low cytotoxicity against Vero cells. The DNA cleavage study of these compounds, especially (1b, 1g, 1k, and 1n), demonstrates their ability to cleave DNA completely (Reddy, Hosamani, & Devarajegowda, 2015).

Optical Chemosensor for Fe3+ Detection

A novel fluorogenic signaling probe has been developed through microwave-assisted Schiff base formation, involving this compound, for the selective detection of ferric ion in mixed aqueous organic media. The probe exhibits remarkable decline in fluorescence intensity by complexation between the probe and Fe3+, showing its potential as an optical sensing platform for selective Fe3+ detection in environmental samples analysis and biological studies (Saleem, Kang, & Lee, 2015).

作用機序

Safety and Hazards

将来の方向性

The study of pyridazine derivatives is an active area of research in medicinal chemistry due to their diverse biological activities . The future research on “2-(2-fluorobenzyl)-6-phenylpyridazin-3(2H)-one” could involve exploring its biological activity, optimizing its synthesis, and investigating its mechanism of action.

特性

IUPAC Name |

2-[(2-fluorophenyl)methyl]-6-phenylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O/c18-15-9-5-4-8-14(15)12-20-17(21)11-10-16(19-20)13-6-2-1-3-7-13/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTGSXXAQYVWCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201327372 | |

| Record name | 2-[(2-fluorophenyl)methyl]-6-phenylpyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47199662 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

898153-25-8 | |

| Record name | 2-[(2-fluorophenyl)methyl]-6-phenylpyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-bromophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2645588.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde O-methyloxime](/img/structure/B2645590.png)

![6-(((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(2-methoxyethyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2645592.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2645596.png)

![3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride](/img/structure/B2645604.png)

![[(3-Bromo-1-bicyclo[1.1.1]pentanyl)-difluoromethyl]-trimethylsilane](/img/structure/B2645609.png)